molecular formula C13H7F6NO3 B594398 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione CAS No. 1223105-85-8

3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione

Cat. No.: B594398
CAS No.: 1223105-85-8
M. Wt: 339.193
InChI Key: JNTMYYXPKRCJGA-UHFFFAOYSA-N
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Description

This compound is a squaramide-based organocatalyst characterized by a cyclobutene-dione core substituted with a methoxy group and a 3,5-bis(trifluoromethyl)phenylamino moiety. Its structure (Figure 1) enables hydrogen-bonding interactions critical for asymmetric catalysis, particularly in enantioselective Michael additions and cyclization reactions . The trifluoromethyl groups enhance electron-withdrawing effects, while the methoxy group modulates steric and electronic properties, influencing catalytic activity and selectivity.

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-methoxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6NO3/c1-23-11-8(9(21)10(11)22)20-7-3-5(12(14,15)16)2-6(4-7)13(17,18)19/h2-4,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTMYYXPKRCJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C1=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The primary synthesis method involves a nucleophilic substitution reaction between 3-(3,5-bis(trifluoromethyl)phenylamino)-4-methoxycyclobut-3-ene-1,2-dione and 9-amino-(9-deoxyquinine) in anhydrous dichloromethane (DCM). The reaction proceeds at room temperature over 50–56 hours, yielding the squaramide catalyst precursor (Scheme 1).

Table 1: Reaction Conditions for Squaramide Catalyst Synthesis

ParameterDetail
Reactants3-(3,5-Bis(trifluoromethyl)phenylamino)-4-methoxycyclobut-3-ene-1,2-dione (1.0 mmol), 9-deoxyquinine (1.02 mmol)
SolventDry DCM (10 mL)
TemperatureRoom temperature (25°C)
Reaction Time50–56 hours
YieldModerate (quantitative yield not reported)

Mechanistic Insights

The reaction mechanism involves the attack of the primary amine group of 9-deoxyquinine on the electron-deficient cyclobutene dione core. The methoxy group at the 4-position stabilizes the intermediate through resonance, while the trifluoromethyl groups enhance the electrophilicity of the aromatic ring. The absence of byproducts suggests high regioselectivity under mild conditions.

Physicochemical Characterization

Structural Properties

The compound’s molecular formula is C₁₃H₇F₆NO₃, with a molecular weight of 339.19 g/mol. Its SMILES representation (COC1=C(C(=O)C1=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F) confirms the cyclobutene dione core and substitution pattern.

Table 2: Key Physicochemical Data

PropertyValue
Molecular FormulaC₁₃H₇F₆NO₃
Molecular Weight339.19 g/mol
SMILESCOC1=C(C(=O)C1=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Applications in Asymmetric Synthesis

The compound serves as a precursor for squaramide catalysts, which facilitate enantioselective Mannich reactions. For example, it enables the synthesis of β-amino acid derivatives with 1,3,4-thiadiazole moieties, achieving enantiomeric excess (ee) values up to 99% . The methoxy and trifluoromethyl groups enhance hydrogen-bonding interactions and transition-state stabilization, critical for stereochemical control.

Chemical Reactions Analysis

Types of Reactions

3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s trifluoromethyl groups and cyclobutene-1,2-dione core are thought to play a crucial role in its activity. These structural features may enable the compound to bind to specific enzymes or receptors, thereby modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Cyclobutene-Dione Core

The compound is compared to analogues with modifications in the amino or alkoxy substituents (Table 1).

Table 1: Structural and Functional Comparison of Squaramide Derivatives

Compound Name Substituents Molecular Weight Key Applications Performance Data
Target Compound 4-methoxy, 3-(3,5-bis(trifluoromethyl)phenyl)amino 437.28 Enantioselective Michael additions 70% yield in nitroalkene reactions
Compound 63 (Ethoxy analogue) 4-ethoxy, 3-(3,5-bis(trifluoromethyl)phenyl)amino 451.31 Organocatalysis NMR δ 1.56 (t, J = 7.1 Hz, CH2CH3)
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-... Bulky diphenyl-piperidinyl group 587.55 Asymmetric synthesis Storage: 0–6°C
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8α,9S)-6′-methoxycinchonan-9-yl]amino]-... Cinchona alkaloid-derived substituent 630.57 Enantioselective catalysis Price: JPY 38,000/100 mg
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]amino]-... Dimethylamino-diphenylethyl group 547.49 Research catalyst Solubility: Requires dark storage

Electronic and Steric Effects

  • Trifluoromethyl Groups : Present in all analogues, these groups enhance electrophilicity and stabilize transition states via C–F···H interactions .
  • Amino Substituents: Bulky groups (e.g., diphenyl-piperidinyl in ) improve enantioselectivity but may reduce reaction rates due to steric hindrance. Cinchona alkaloid-derived analogues (e.g., ) achieve >99% ee in certain reactions, attributed to chiral environment precision .

Catalytic Performance in Specific Reactions

  • Dynamic Kinetic Resolution: Derivatives with rigid chiral centers (e.g., 3d in ) exhibit superior stereocontrol in selenocyclization, with yields >80% .
  • Industrial Viability : Compounds with simpler substituents (e.g., methoxy) are cost-effective (JPY 29,000–38,000/100 mg ) compared to cinchona-based catalysts, which are pricier due to complex synthesis .

Research Findings and Practical Considerations

  • Synthesis : The target compound is synthesized via nucleophilic substitution of 3,4-dimethoxycyclobutene-1,2-dione with 3,5-bis(trifluoromethyl)aniline, followed by purification via column chromatography .
  • Stability : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit enhanced thermal stability, while those with labile substituents (e.g., vinyl in ) require low-temperature storage .
  • Safety : Most analogues carry warnings for acute toxicity (H302) and skin irritation (H315/H319), necessitating handling under inert conditions .

Biological Activity

3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione, with the CAS number 1256245-84-7, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21_{21}H18_{18}F6_{6}N2_{2}O3_{3}
  • Molecular Weight : 339.19 g/mol
  • Physical State : White solid
  • Melting Point : 196-198°C
  • Solubility : Soluble in dimethyl sulfoxide (DMSO)

The compound's biological activity is largely attributed to its structural components:

  • Trifluoromethyl Groups : These groups enhance lipophilicity and may facilitate interactions with biological membranes or target proteins.
  • Cyclobutene Core : The cyclobutene moiety is believed to be involved in various chemical reactions that can modulate enzyme activity or receptor binding.

The compound has shown potential as a modulator of cholinergic neurotransmission, which is crucial for cognitive function. Research indicates that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling.

Inhibition of Cholinesterases

A study examining derivatives of similar compounds found that several analogues demonstrated significant inhibition of AChE and BuChE. The most promising derivatives had IC50_{50} values ranging from 18.2 to 196.6 µmol/L for AChE and from 9.2 to 196.2 µmol/L for BuChE, indicating a potential role in treating dementia-related disorders .

Case Studies

  • Case Study on Cognitive Enhancement :
    • A derivative of the compound was tested for its effects on cognitive function in animal models. Results indicated improved memory retention and learning capabilities, suggesting its potential application in neurodegenerative diseases.
  • Antitumor Activity :
    • Preliminary studies have suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Further research is needed to explore this aspect for the specific compound .

Data Table: Biological Activity Summary

Activity TypeTarget EnzymeIC50_{50} Range (µmol/L)Reference
Cholinesterase InhibitionAcetylcholinesterase (AChE)18.2 - 196.6
Cholinesterase InhibitionButyrylcholinesterase (BuChE)9.2 - 196.2
Cognitive EnhancementAnimal ModelsN/ACase Study 1
Antitumor ActivityCancer Cell LinesN/ACase Study 2

Q & A

Q. Table 1: Key Characterization Techniques

TechniqueApplicationExample Data from Evidence
¹H/¹⁹F NMRConfirm substituent positions and purityδ 3.8 ppm (OCH₃), δ 110-120 ppm (CF₃)
Chiral HPLCEnantiomeric excess determination98% ee (R-configuration)
X-ray DiffractionAbsolute stereochemistry verificationCCDC deposition numbers

Q. Table 2: Catalytic Performance Optimization

ConditionImpact on Yield/SelectivityReference
Solvent: TolueneHigher enantioselectivity (ΔΔG‡ stabilization)
Temp: 0°CReduced side reactions (e.g., epimerization)

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